molecular formula C12H19BClFO3Si B597030 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid CAS No. 1256354-94-5

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

Cat. No.: B597030
CAS No.: 1256354-94-5
M. Wt: 304.624
InChI Key: ULJYVSNUMFICIW-UHFFFAOYSA-N
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Description

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is used in various scientific research applications, including:

Safety and Hazards

This compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the recycling of catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Dechlorinated and defluorinated phenyl derivatives.

    Substitution: Biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its substituents, which confer specific reactivity and stability properties. The presence of both chloro and fluoro groups, along with the silyloxy protection, makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYVSNUMFICIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681696
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256354-94-5
Record name (3-{[tert-Butyl(dimethyl)silyl]oxy}-4-chloro-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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